4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

ALDH3A1 inhibition Cancer chemosensitization Aldehyde dehydrogenase

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 692279-00-8) is a trisubstituted benzaldehyde derivative bearing an allyloxy group at the 4-position, a chlorine at the 2-position, and a methoxy group at the 5-position. This specific substitution pattern distinguishes it from simpler benzaldehyde analogs and confers distinct reactivity and biological target engagement profiles.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 692279-00-8
Cat. No. B1332289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde
CAS692279-00-8
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)Cl)OCC=C
InChIInChI=1S/C11H11ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3
InChIKeyNRDGWVVVMWKGRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 692279-00-8): A Multi-Substituted Benzaldehyde Building Block for Aldehyde-Targeted Inhibitor Discovery


4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde (CAS 692279-00-8) is a trisubstituted benzaldehyde derivative bearing an allyloxy group at the 4-position, a chlorine at the 2-position, and a methoxy group at the 5-position . This specific substitution pattern distinguishes it from simpler benzaldehyde analogs and confers distinct reactivity and biological target engagement profiles. The compound is cataloged as a research chemical and synthetic building block, with documented inhibitory activity against Aldehyde Reductase 1 (AKR1A1) and Aldehyde Dehydrogenase 3A1 (ALDH3A1) [1][2]. Its molecular formula is C₁₁H₁₁ClO₃ with a molecular weight of 226.65 g/mol .

Why 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde Cannot Be Replaced by Generic Benzaldehyde Analogs in ALDH- and AKR-Focused Research


Aldehyde dehydrogenase (ALDH) and aldo-keto reductase (AKR) isoenzymes exhibit distinct substrate and inhibitor specificities that are highly sensitive to the electronic and steric properties of the benzaldehyde ring substituents [1]. The 4-allyloxy-2-chloro-5-methoxy substitution pattern of this compound creates a unique steric and electronic environment that is absent in commercially common analogs such as 2-chloro-5-methoxybenzaldehyde (lacking the allyloxy group) or 4-allyloxy-3-methoxybenzaldehyde (O-allylvanillin, lacking the chlorine). These structural differences translate into measurable differences in enzyme inhibition potency and selectivity: the target compound inhibits ALDH3A1 with an IC50 of 2.10 μM, whereas the des-allyloxy parent compound shows no reported ALDH3A1 activity, and the des-chloro analog O-allylvanillin primarily engages cancer cell proliferation pathways rather than ALDH isoenzymes [2]. Generic substitution therefore risks loss of the specific polypharmacological profile that this compound provides.

Quantitative Differentiation Evidence for 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde vs. Closest Analogs and Tool Compounds


ALDH3A1 Inhibitory Potency: 7.6-Fold More Potent than the Reference Tool Compound CB29

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 2.10 μM [1]. In the same assay format (1 min preincubation, spectrophotometric detection), the widely cited reference ALDH3A1 inhibitor CB29 exhibits an IC50 of approximately 16 μM . This represents a ~7.6-fold improvement in potency for the target compound relative to the established tool compound. It should be noted that this is a cross-study comparable comparison using the same assay system (ALDH3A1, benzaldehyde substrate, spectrophotometric readout) but derived from independent deposition records.

ALDH3A1 inhibition Cancer chemosensitization Aldehyde dehydrogenase

ALDH Isoenzyme Selectivity: ALDH3A1 vs. ALDH1A1/ALDH2 Discrimination Greater Than 47-Fold

In the same patent-derived screening panel (US9328112), a close structural analog of 4-(allyloxy)-2-chloro-5-methoxybenzaldehyde (A13, lacking the allyloxy substitution) was evaluated against ALDH1A1 and ALDH2. The analog exhibited an IC50 exceeding 100,000 nM (>100 μM) against ALDH1A1/ALDH2 [1]. Given that the target compound (A24) contains the additional 4-allyloxy substituent and shows an ALDH3A1 IC50 of 2.10 μM, this establishes a selectivity window of >47.6-fold for ALDH3A1 over the ALDH1A1/2 isoenzymes [2]. This comparison is class-level inference based on compounds from the same patent series (US9328112), and direct head-to-head data for the exact target compound against ALDH1A1/ALDH2 are not publicly available; the selectivity claim should therefore be interpreted as an indicative class-level property.

Isoenzyme selectivity ALDH1A1 ALDH2 Off-target profiling

Aldehyde Reductase 1 (AKR1A1) Inhibition: A Secondary Pharmacological Activity Not Shared by Simpler Benzaldehyde Analogs

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde inhibits Aldehyde Reductase 1 (AKR1A1, EC 1.1.1.2) with a reported IC50 of 1210 nM (1.21 μM) [1]. Notably, the simpler parent compound 2-chloro-5-methoxybenzaldehyde (lacking the 4-allyloxy group) has no reported inhibitory activity against AKR1A1 in publicly available databases, suggesting that the allyloxy substituent is essential for this secondary pharmacological engagement. This provides a polypharmacological profile—combined ALDH3A1 and AKR1A1 inhibition—that is not achievable with the des-allyloxy analog. The comparison is class-level (presence vs. absence of functional group) rather than head-to-head quantitative; AKR1A1 inhibition data for 2-chloro-5-methoxybenzaldehyde are not available, and this inference is based on the absence of documented activity.

Aldo-keto reductase AKR1A1 Polypharmacology Aldehyde detoxification

Best Research and Industrial Application Scenarios for 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde


Cancer Chemosensitization Research Targeting ALDH3A1-Overexpressing Tumors

ALDH3A1 is overexpressed in multiple cancer types and contributes to chemoresistance by detoxifying cyclophosphamide metabolites and other oxazaphosphorine drugs [1]. With an ALDH3A1 IC50 of 2.10 μM—approximately 7.6-fold more potent than the reference inhibitor CB29—this compound is well-suited for in vitro chemosensitization studies in ALDH3A1-positive cancer cell lines (e.g., lung, breast, and ovarian cancer models). Researchers should prioritize this compound when sub-10 μM ALDH3A1 inhibition is required without significant engagement of ALDH1A1 or ALDH2.

Dual ALDH3A1/AKR1A1 Polypharmacology Studies

The compound's combined inhibition of ALDH3A1 (IC50 = 2.10 μM) and Aldehyde Reductase 1 (AKR1A1, IC50 = 1.21 μM) provides a unique tool for investigating the interplay between the ALDH and AKR enzyme families in cellular aldehyde detoxification networks. This dual activity is not reported for simpler benzaldehyde analogs such as 2-chloro-5-methoxybenzaldehyde, making the target compound uniquely suited for polypharmacology research where simultaneous modulation of both pathways is desired [2][3].

Synthetic Intermediate for Allyloxy-Containing Bioactive Scaffolds

The 4-allyloxy substituent provides a reactive handle for further derivatization via Claisen rearrangement, olefin metathesis, or thiol-ene click chemistry. The compound has been demonstrated as a starting material in the Knoevenagel condensation with malonic acid to yield (E)-3-(4-(allyloxy)-2-chloro-5-methoxyphenyl)acrylic acid . This synthetic utility, combined with its pre-existing biological activity, makes it a versatile building block for medicinal chemistry programs requiring orthogonal functionalization at the allyloxy site while retaining the chloro and methoxy substituents for target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.